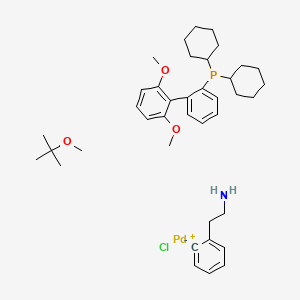

SPhos Palladacycle

Overview

Description

SPhos palladacycle is a type of palladium-catalyzed organic synthesis, and is widely used in laboratory experiments and in the pharmaceutical industry. It is a powerful and efficient method of producing various organic compounds and is used in a variety of applications, including drug synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

-

Suzuki Couplings in Water

- Scientific Field : Transition Metal Chemistry

- Summary of the Application : SPhos Palladacycle has been used as a catalyst in Suzuki cross-couplings in water .

- Methods of Application : The palladacycles were synthesized as metal precursors via slightly modified procedures . A comparative catalytic study was conducted to evaluate their performance .

- Results or Outcomes : The study revealed that the complex [Pd (Ppy) (Dpb)] (Ppy = 2- (2-pyridinyl-κ N )phenyl-κ C) exhibits much better catalytic activity compared to the non-functionalized phosphine equivalent [Pd (OAc) (PPh 3 ) (Ppy)] ( 11 ), indicating the superiority of incorporating a carboxylate-functionalized phosphine ligand into the palladacycles .

-

Synthesis of Functional Molecules

- Scientific Field : Science China Chemistry

- Summary of the Application : Significant advancements have been achieved in the field of C, C -palladacycles functionalization, which have greatly contributed to the synthesis of intricate drug molecules, natural products, innovative materials, and chiral ligands .

- Methods of Application : The functionalization of different C, C -palladacycles has been used for the synthesis of functional molecules .

- Results or Outcomes : These advancements have led to the establishment of highly efficient and atom-economic synthetic processes .

-

Pd-Catalyzed Suzuki–Miyaura Cross Couplings in Water

- Scientific Field : Chemical Science

- Summary of the Application : A newly engineered palladacycle that contains substituents on the biphenyl rings along with the ligand HandaPhos is especially well-matched to an aqueous micellar medium, enabling valued Suzuki–Miyaura couplings to be run not only in water under mild conditions, but at 300 ppm of Pd catalyst .

- Methods of Application : The palladacycle was synthesized as a metal precursor and used in Suzuki–Miyaura cross couplings in water .

- Results or Outcomes : This general methodology has been applied to several targets in the pharmaceutical area. Multiple recyclings of the aqueous reaction mixture involving both the same as well as different coupling partners is demonstrated .

-

Synthesis of Functional Molecules

- Scientific Field : Science China Chemistry

- Summary of the Application : Functionalization of C,C-palladacycles has been applied in the synthesis of functional molecules .

- Methods of Application : The functionalization of different C,C-palladacycles has been used for the synthesis of functional molecules .

- Results or Outcomes : This method has contributed to the establishment of highly efficient and atom-economic synthetic processes .

-

Buchwald–Hartwig Amination

- Scientific Field : Catalysis

- Summary of the Application : Palladacycle complexes bearing backbone-substituted N-heterocyclic carbene ligands have been used in the Buchwald–Hartwig amination .

- Methods of Application : A synthetic protocol was developed to create palladacycle complexes using a mild base and an environmentally desirable solvent .

- Results or Outcomes : The readily accessible complexes exhibit high catalytic activity in the Buchwald–Hartwig amination .

-

Synthesis of Intricate Drug Molecules, Natural Products, Innovative Materials, and Chiral Ligands

- Scientific Field : Science China Chemistry

- Summary of the Application : Significant advancements have been achieved in the field of C,C-palladacycles functionalization, which have greatly contributed to the synthesis of intricate drug molecules, natural products, innovative materials, and chiral ligands .

- Methods of Application : The functionalization of different C,C-palladacycles has been used for the synthesis of functional molecules .

- Results or Outcomes : These advancements have led to the establishment of highly efficient and atom-economic synthetic processes .

properties

IUPAC Name |

chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35O2P.C8H10N.C5H12O.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUBBTRMQUGGJP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.Cl[Pd+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H57ClNO3PPd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SPhos Palladacycle | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester](/img/structure/B1530518.png)

![7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1530519.png)

![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B1530522.png)